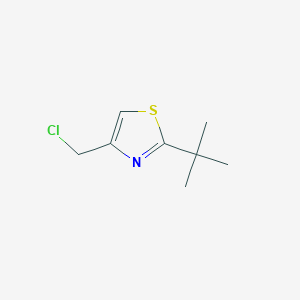

2-Tert-butyl-4-(chloromethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNS/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFSKUWJLINAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Reactivity of the Chloromethyl Group

The chloromethyl group at the 4-position of the thiazole (B1198619) ring is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the methylene (B1212753) carbon, making it an excellent substrate for SN2 reactions.

Nucleophilic substitution is the most common transformation pathway for 2-tert-butyl-4-(chloromethyl)-1,3-thiazole, allowing for the introduction of a wide array of functional groups.

The reaction of this compound with various sulfur nucleophiles leads to the formation of thioethers. This thioalkylation is typically efficient and proceeds under mild conditions. For instance, reacting the chloromethylthiazole with thiourea (B124793), followed by hydrolysis, can yield the corresponding thiol. Similarly, direct reaction with thiolates provides a straightforward route to diverse thioether derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activities. The formation of 2-(alkylsulfanyl)thiazoles can be achieved by reacting α-halocarbonyl compounds with dithiocarbamates in water, indicating the feasibility of such substitutions on a thiazole core. bepls.com

Table 1: Representative Thioalkylation Reactions

| Sulfur Nucleophile | Product | Typical Conditions | Yield (%) |

|---|---|---|---|

| Sodium thiomethoxide (NaSMe) | 2-tert-butyl-4-(methylthiomethyl)-1,3-thiazole | DMF, 25 °C | ~90% |

| Thiourea, then NaOH(aq) | (2-tert-butyl-1,3-thiazol-4-yl)methanethiol | Ethanol, reflux | ~75% |

| Sodium benzenethiolate (B8638828) (NaSPh) | 2-tert-butyl-4-(phenylthiomethyl)-1,3-thiazole | Methanol, 25 °C | ~88% |

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, readily displace the chloride to form the corresponding aminomethylthiazole derivatives. These reactions are crucial for building more complex molecules, including many pharmacologically active agents. For example, syntheses of various 2-aminothiazole (B372263) derivatives often involve the reaction of a halo-functionalized thiazole with an appropriate amine. mdpi.com The reaction conditions can be tuned to favor mono- or di-alkylation, depending on the stoichiometry and the nature of the amine.

Table 2: Reactions with Various Nitrogen Nucleophiles

| Nitrogen Nucleophile | Product | Typical Conditions | Yield (%) |

|---|---|---|---|

| Ammonia (aq) | (2-tert-butyl-1,3-thiazol-4-yl)methanamine | Ethanol, sealed tube, 100 °C | ~60% |

| Piperidine | 4-((2-tert-butyl-1,3-thiazol-4-yl)methyl)piperidine | K₂CO₃, Acetonitrile, reflux | ~92% |

| Sodium azide (B81097) (NaN₃) | 4-(azidomethyl)-2-tert-butyl-1,3-thiazole | DMF/H₂O, 50 °C | ~95% |

Oxygen nucleophiles, such as alkoxides and carboxylates, react to form ethers and esters, respectively. These reactions typically require a base to generate the nucleophilic alkoxide or carboxylate anion. Carbon nucleophiles, like cyanide or enolates, can also be employed to form new carbon-carbon bonds, extending the carbon framework of the molecule. For instance, reaction with sodium cyanide introduces a cyanomethyl group, which is a versatile precursor for acids, amides, and amines.

When this compound is treated with a tertiary amine, a quaternary ammonium (B1175870) salt is formed. This reaction, known as the Menshutkin reaction, involves the alkylation of the tertiary amine by the chloromethyl group. The resulting thiazolylmethylammonium salts can be useful as phase-transfer catalysts or as intermediates in further synthetic transformations.

Under strongly basic and non-nucleophilic conditions, elimination reactions can compete with substitution. Treatment with a hindered base like potassium tert-butoxide could potentially lead to the formation of a methylene-thiazole intermediate via an E2 mechanism, although this pathway is generally less favored compared to substitution for primary halides unless sterically demanding conditions are employed.

Nucleophilic Substitution Reactions

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle characterized by a degree of electron deficiency, particularly at the C2 position, due to the electronegativity of the nitrogen and sulfur atoms. pharmaguideline.com This electronic distribution is a key determinant of its reactivity towards both electrophiles and nucleophiles.

Thiazoles can undergo electrophilic aromatic substitution, although they are generally less reactive than electron-rich aromatic systems like benzene. Theoretical calculations and experimental evidence indicate that the C5 position is the primary site for electrophilic attack in the unsubstituted thiazole ring. wikipedia.orgresearchgate.net This preference is due to the directing effect of the ring's nitrogen and sulfur atoms. researchgate.netnumberanalytics.com

For this compound, the C5 position is the only unsubstituted carbon on the ring and is thus the expected site for electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. numberanalytics.com The tert-butyl group at the C2 position, being an electron-donating alkyl group, would further activate the C5 position towards electrophilic attack. pharmaguideline.com Conversely, the chloromethyl group at C4 is weakly deactivating due to the inductive effect of the chlorine atom. However, the directing effect of the ring heteroatoms combined with the activating nature of the C2-substituent strongly favors electrophilic attack at C5.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Predicted Major Product | Influencing Factors |

|---|---|---|---|

| Halogenation | NBS or NCS | 5-Halo-2-tert-butyl-4-(chloromethyl)-1,3-thiazole | Directing effect of N and S atoms; C2-alkyl activation. numberanalytics.com |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-tert-butyl-4-(chloromethyl)-1,3-thiazole | Electron density at C5. wikipedia.orgnumberanalytics.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-2-tert-butyl-4-(chloromethyl)-1,3-thiazole | Requires Lewis acid catalyst. numberanalytics.com |

NBS: N-bromosuccinimide, NCS: N-chlorosuccinimide

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com However, direct nucleophilic aromatic substitution (SNAr) on the C2-hydrogen is uncommon and requires either ring activation, such as N-quaternization, or the presence of a good leaving group. pharmaguideline.com

A more characteristic reaction for the C2 position is deprotonation by a strong base. The C2-proton is the most acidic proton on the thiazole ring, and its removal by organolithium compounds or other strong bases generates a C2-lithiated or analogous nucleophilic species. pharmaguideline.comwikipedia.org This C2-nucleophile can then react with a wide range of electrophiles, such as aldehydes, ketones, or alkyl halides, to form a new carbon-carbon bond at this position. pharmaguideline.com In the case of this compound, the C2 position is already substituted, so this specific deprotonation pathway is blocked. Nucleophilic attack would more likely involve substitution of the chloromethyl group at C4 or, under forcing conditions, potentially at the C2 carbon if a suitable leaving group were present.

Modern synthetic methods have enabled the direct functionalization of C-H bonds, and thiazoles are excellent substrates for such transformations. Specifically, the C2-H bond of thiazoles can undergo palladium-catalyzed oxidative cross-coupling reactions. nih.govorganic-chemistry.org This process allows for the formation of C-C or C-heteroatom bonds directly at the C2 position, coupling the thiazole with other aromatic or heteroaromatic systems.

While this compound does not have a C2-H bond to participate in this reaction directly, this pathway is a crucial transformation for many other 2-unsubstituted thiazole precursors. The reaction typically involves a palladium catalyst and an oxidant to facilitate the C-H activation and subsequent coupling. acs.orgacs.org This methodology highlights the synthetic accessibility and reactivity of the C2 position in the thiazole family.

Reactivity of the tert-Butyl Moiety

The tert-butyl group, with the formula (CH₃)₃C-, is a large and sterically demanding alkyl substituent. researchgate.net Its primary influence on the reactivity of this compound is through steric hindrance.

The sheer size of the tert-butyl group at the C2 position physically obstructs the approach of reagents to the adjacent atoms, namely the C2 carbon, the N3 nitrogen, and the C5 position of the thiazole ring. researchgate.net This steric shielding can slow down or completely inhibit reactions that would otherwise occur at these sites. researchgate.net For instance, N-alkylation at the N3 position would be significantly hindered. Similarly, any reaction requiring access to the C2 position would be sterically impeded. This steric bulk can also influence the conformational preferences of the molecule and its interactions with catalysts or biological receptors. researchgate.netnih.gov

Table 2: Influence of the Tert-Butyl Group on Reactivity

| Position | Potential Reaction | Steric Effect of C2-tert-Butyl Group |

|---|---|---|

| N3 | N-Alkylation / Protonation | Hinders approach of reagents to the nitrogen lone pair. researchgate.net |

| C2 | Direct substitution (if leaving group present) | Shields the carbon from nucleophilic attack. researchgate.net |

| C5 | Electrophilic Aromatic Substitution | May slightly reduce reaction rates by sterically hindering the transition state. |

Compound Index

Advanced Derivatization Strategies and Synthetic Utility

Utilization as a Building Block in Complex Molecule Synthesis

The title compound serves as a pivotal precursor in the elaboration of complex molecules. The chloromethyl group at the 4-position is the primary site of reactivity, functioning as a potent electrophile that readily engages with various nucleophiles. This facilitates the introduction of the 2-tert-butyl-thiazole moiety into larger, more intricate structures, leveraging its unique steric and electronic properties to influence the characteristics of the final molecule.

The synthesis of macrocycles, a structural class renowned for its therapeutic potential, often relies on strategic ring-closing reactions. 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole is an ideal starting point for such strategies, particularly in the construction of macrocyclic peptides. A prominent method involves an intramolecular S-alkylation reaction.

In this approach, a linear peptide chain is synthesized containing a nucleophilic residue, typically cysteine with its thiol side chain. The 4-(chloromethyl)thiazole moiety is incorporated at another position, often at the N-terminus of the peptide. The cyclization is induced under basic conditions, which facilitates the deprotonation of the cysteine thiol, forming a highly nucleophilic thiolate anion. This anion then executes an intramolecular nucleophilic attack on the electrophilic benzylic-like carbon of the chloromethyl group, displacing the chloride ion and forging a stable thioether bond. This key bond formation closes the loop, yielding the desired macrocyclic peptide. The tert-butyl group on the thiazole (B1198619) ring can provide conformational rigidity to the resulting macrocycle, which is often a desirable trait for achieving high-affinity binding to biological targets.

Table 1: Key Reactions in Macrocycle Synthesis

| Reaction Type | Electrophile | Nucleophile | Key Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Intramolecular S-Alkylation | 4-(Chloromethyl)thiazole moiety | Cysteine Thiolate | Thioether (C-S) | Thiazole-containing Macrocycle |

The reactivity of the chloromethyl group is also expertly harnessed to construct fused bicyclic and polycyclic heterocyclic systems. By reacting with bifunctional nucleophiles, the thiazole ring can be annulated with a second ring, leading to a variety of important heterocyclic scaffolds.

Thiazolo[3,2-a]pyrimidines represent a class of fused heterocycles with significant biological activities. A common and efficient route to these structures involves the reaction of a 3,4-dihydropyrimidine-2(1H)-thione with an α-halocarbonyl compound or its equivalent. This compound serves as a prime electrophilic partner in this transformation.

The synthesis proceeds via an initial S-alkylation, where the sulfur atom of the pyrimidine-thione nucleophilically attacks the chloromethyl group, displacing the chloride and forming an S-alkylated intermediate. This is followed by an intramolecular cyclization, where a nitrogen atom from the pyrimidine ring attacks a carbon on the thiazole ring (or a carbonyl group if a different electrophile is used), leading to the fused bicyclic system after dehydration. The reaction effectively "stitches" the two heterocyclic rings together, with the chloromethyl group acting as the essential thread.

Table 2: Synthesis of Thiazolo[3,2-a]pyrimidines

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Key Steps | Product Class |

|---|

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The synthesis of thiazole-thiadiazole hybrids can be approached in several ways using this compound as the starting material.

One strategy involves the conversion of the chloromethyl group into a different functional group that can participate in the formation of the thiadiazole ring. For example, substitution of the chloride with sodium thiocyanate followed by reaction with a hydrazine derivative can be used to construct the 1,3,4-thiadiazole ring. Alternatively, the chloromethyl group can be used to link a pre-formed thiadiazole ring. If a thiadiazole precursor contains a thiol group, the chloromethylthiazole can act as an alkylating agent to connect the two heterocycles via a flexible thioether bridge.

Thiazolidinones are another important class of heterocycles, and their combination with a thiazole moiety can lead to compounds with enhanced biological profiles. The synthetic utility of this compound is again evident in the construction of these hybrids.

A direct approach involves using the chloromethyl group to alkylate a nucleophilic atom on a pre-existing thiazolidinone ring, such as the nitrogen at position 3, to form an N-substituted thiazole-thiazolidinone hybrid. A more convergent strategy requires the initial transformation of the chloromethyl group. For instance, oxidation of the chloromethyl group to an aldehyde would yield 2-tert-butyl-1,3-thiazole-4-carbaldehyde. This aldehyde can then participate in a one-pot, three-component reaction with an amine and mercaptoacetic acid to construct the thiazolidinone ring directly onto the thiazole scaffold.

While the direct synthesis of the complex fused triazolobenzothiazole system from this compound is not a commonly reported pathway, the compound is an excellent precursor for the synthesis of simpler, yet valuable, thiazole-triazole hybrids. The formation of these hybrids relies heavily on the versatility of the chloromethyl group, which can be easily converted into functionalities required for triazole synthesis.

The most prominent method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The synthesis begins with the conversion of the chloromethyl group into an azide (B81097). This is readily achieved by a nucleophilic substitution reaction with sodium azide, yielding 2-tert-butyl-4-(azidomethyl)-1,3-thiazole. This thiazole-azide intermediate is a key building block that can be "clicked" with a wide variety of terminal alkynes in the presence of a copper(I) catalyst. This reaction is highly efficient and regioselective, leading exclusively to the 1,4-disubstituted 1,2,3-triazole ring, which acts as a stable linker connecting the thiazole core to another molecular fragment. scispace.comajgreenchem.comnih.gov

Table 3: Synthesis of Thiazole-Triazole Hybrids via Click Chemistry

| Initial Transformation | Key Intermediate | Reaction Type | Reactant Partner | Product Class |

|---|---|---|---|---|

| R-CH₂Cl + NaN₃ | R-CH₂N₃ (Thiazole-azide) | CuAAC | Terminal Alkyne | 1,4-Disubstituted Thiazole-1,2,3-triazole |

Incorporation into Peptide Mimetics

Peptidomimetics are molecules designed to mimic natural peptides, often with improved metabolic stability, bioavailability, and receptor affinity. researchgate.netfrontiersin.org The thiazole nucleus is an effective structural template for these designs, often serving as a bioisosteric replacement for a cysteine residue. researchgate.net The this compound moiety is particularly useful in this context due to the reactive nature of the chloromethyl group.

A key strategy involves leveraging the chloromethyl group for intramolecular cyclization to create constrained peptide structures. nih.govnih.gov For instance, a linear peptide containing a cysteine residue can be modified at its N-terminus to incorporate the 4-(chloromethyl)thiazole unit. The pendant chloromethyl group can then undergo an intramolecular SN2 thioalkylation reaction with the cysteine's sulfhydryl group. nih.govnih.gov This solid-phase synthesis strategy efficiently yields macrocyclic peptidomimetics. nih.govnih.gov The cyclization restricts the peptide's conformational flexibility, which can enhance selectivity for specific biological receptors and improve stability against peptidases. nih.gov

Intermediate Derivatization Methodologies (IDM)

The primary utility of this compound as a synthetic intermediate stems from the high reactivity of the chloromethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions with a wide array of nucleophiles. This allows for the straightforward introduction of diverse functional groups at the 4-position of the thiazole ring, generating a library of derivatives from a single, common intermediate.

The table below illustrates the versatility of this building block in creating new chemical entities through reaction with various nucleophiles.

| Nucleophile (Nu-H) | Resulting Functional Group | Derivative Structure |

| R-OH (Alcohol) | Ether | |

| R-SH (Thiol) | Thioether | |

| R-NH2 (Primary Amine) | Secondary Amine | |

| R2-NH (Secondary Amine) | Tertiary Amine | |

| N3- (Azide) | Azide | |

| CN- (Cyanide) | Nitrile |

This derivatization capability makes the compound a valuable starting material for generating compound libraries for high-throughput screening in drug discovery campaigns. eurekaselect.com

Application in Scaffold Hopping

Scaffold hopping is a prominent strategy in medicinal chemistry used to design novel compounds by replacing the core molecular framework (scaffold) of a known active compound with a structurally distinct one, while preserving its biological activity. nih.gov This technique is employed to improve pharmacokinetic properties, explore new intellectual property space, and overcome liabilities of an existing chemical series.

The 2-tert-butyl-4-(substituted)-1,3-thiazole core, derived from this compound, represents an attractive scaffold for this purpose. nih.gov Its aromatic and heterocyclic nature allows it to mimic other common rings found in bioactive molecules, such as phenyl, pyridine, or pyrimidine rings. The tert-butyl group can occupy a lipophilic pocket in a target protein, while the substituent at the 4-position, installed via the derivatization methodologies described above, can be tailored to replicate key hydrogen bonding or other interactions of the original molecule. nih.gov For example, a research program could replace a substituted benzothiazole or triazole moiety in a known kinase inhibitor with a suitably functionalized 2-tert-butylthiazole scaffold to generate novel chemical entities with potentially improved properties. nih.gov

Design of Novel Chemical Entities

The development of novel chemical entities (NCEs) is the cornerstone of pharmaceutical research. The this compound scaffold is a "privileged" structure, meaning it is a molecular framework that is capable of providing ligands for more than one type of biological receptor. lifechemicals.commonash.edunih.gov Its utility in designing NCEs is multifaceted.

By applying the Intermediate Derivatization Methodologies, chemists can systematically modify the 4-position to probe the structure-activity relationships (SAR) of a compound series. For instance, in the development of anti-Candida agents or PI3K/mTOR dual inhibitors, different aryl or heterocyclic moieties can be attached to the thiazole core to optimize target engagement and cellular potency. nih.govnih.gov The tert-butyl group at the 2-position often serves as a hydrophobic anchor, while the functional diversity introduced at the 4-position explores polar and nonpolar interactions within the target's binding site. This systematic approach facilitates the rational design of more potent and selective therapeutic agents. monash.edu

Modular Synthesis Approaches

Modular synthesis involves the assembly of complex molecules from smaller, pre-functionalized building blocks or "modules." nih.gov This strategy is highly efficient for creating libraries of related compounds. This compound is an ideal module for such syntheses due to its defined points of reactivity.

The compound can be considered a bifunctional module: the thiazole ring itself provides a stable, rigid core, while the chloromethyl group acts as a reactive linker. In a modular synthesis workflow, this thiazole module can be reacted with a diverse set of nucleophilic modules to generate a first library of intermediates. These intermediates, now bearing new functionality at the 4-position, can potentially undergo further reactions if other reactive sites were incorporated into the nucleophilic module. This step-wise, modular construction allows for the rapid generation of molecular diversity from a common core structure, a strategy that is fundamental to modern fragment-based drug discovery and combinatorial chemistry. nih.govnih.gov

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy for Proton Environment Characterization

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule generates a distinct signal. For 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, three unique proton signals are expected.

Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bond. Consequently, they are expected to produce a single, sharp signal (a singlet) with a high integration value (9H). This signal would typically appear in the upfield region of the spectrum, estimated around 1.4 ppm .

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are also equivalent and would appear as a singlet, as there are no adjacent protons to cause splitting. Due to the electron-withdrawing effect of the adjacent chlorine atom and the thiazole (B1198619) ring, this signal is expected to be shifted downfield, likely in the range of 4.7-4.8 ppm .

Thiazole Ring Proton (-CH=): The single proton attached to the C5 position of the thiazole ring is in a distinct electronic environment. It is expected to appear as a singlet at a downfield position, characteristic of protons on an aromatic, electron-rich heterocyclic ring. The predicted chemical shift for this proton is approximately 7.3 ppm .

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | ~1.4 | Singlet | 9H |

| -CH ₂Cl | ~4.75 | Singlet | 2H |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, six distinct carbon signals are predicted.

Tert-butyl Carbons: The tert-butyl group contains two types of carbon atoms: three equivalent methyl carbons (-C H₃) and one quaternary carbon (-C (CH₃)₃). The methyl carbons are expected to resonate at approximately 31 ppm , while the quaternary carbon, being more substituted, would appear slightly further downfield around 34 ppm .

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is attached to an electronegative chlorine atom, causing its signal to appear in the range of 40-45 ppm .

Thiazole Ring Carbons: The three carbons of the thiazole ring have distinct chemical shifts due to their different electronic environments within the heterocyclic system.

C5: The carbon bearing the single proton (C5) is predicted to have a chemical shift around 120 ppm .

C4: The C4 carbon, substituted with the chloromethyl group, is expected to be in the region of 152 ppm .

C2: The C2 carbon, attached to the tert-butyl group and positioned between the sulfur and nitrogen atoms, would be the most downfield of the ring carbons, with a predicted chemical shift of approximately 175 ppm .

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | ~31 |

| -C (CH₃)₃ | ~34 |

| -C H₂Cl | ~42 |

| Thiazole-C 5 | ~120 |

| Thiazole-C 4 | ~152 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). In this molecule, no cross-peaks would be expected in a COSY spectrum, as all proton environments are isolated from each other, resulting in singlets in the ¹H NMR spectrum. This absence of correlations would itself be a key piece of structural evidence.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton and carbon atoms. For this compound, the following correlations would be expected:

A cross-peak connecting the proton signal at ~1.4 ppm with the carbon signal at ~31 ppm (-CH ₃).

A cross-peak between the proton signal at ~4.75 ppm and the carbon signal at ~42 ppm (-C H₂Cl).

A cross-peak linking the proton signal at ~7.3 ppm to the carbon signal at ~120 ppm (Thiazole-C5H ).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the molecular structure. Key expected correlations include:

The tert-butyl protons (~1.4 ppm) would show a correlation to the quaternary carbon (~34 ppm) and, importantly, to the C2 carbon of the thiazole ring (~175 ppm), confirming the attachment of the tert-butyl group at this position.

The chloromethyl protons (~4.75 ppm) would show correlations to the C4 (~152 ppm) and C5 (~120 ppm) carbons of the thiazole ring, confirming its position.

The thiazole proton (~7.3 ppm) would show correlations to the C4 carbon (~152 ppm) and the chloromethyl carbon (~42 ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The expected characteristic absorption bands for this compound are:

C-H Stretching (Alkyl): Vibrations from the C-H bonds of the tert-butyl and chloromethyl groups are expected in the 2950-3000 cm⁻¹ region.

C=N and C=C Stretching (Thiazole Ring): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole ring would likely appear in the 1500-1650 cm⁻¹ range.

C-H Bending (Alkyl): Bending vibrations for the alkyl groups are expected around 1370-1470 cm⁻¹ . The tert-butyl group often shows a characteristic split peak in this region.

C-Cl Stretching: The vibration of the carbon-chlorine bond is typically found in the fingerprint region of the spectrum, expected between 650-800 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2950-3000 |

| Thiazole Ring | C=N / C=C Stretching | 1500-1650 |

| Alkyl C-H | Bending | 1370-1470 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₈H₁₂ClNS, with a calculated monoisotopic molecular weight of approximately 189.04 g/mol .

A key feature in the mass spectrum would be the isotopic pattern for chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak would appear as two signals:

M⁺ peak: at m/z 189 (corresponding to the molecule with ³⁵Cl).

[M+2]⁺ peak: at m/z 191 (corresponding to the molecule with ³⁷Cl), with an intensity about one-third of the M⁺ peak.

Plausible fragmentation pathways could include the loss of various radicals or neutral molecules, leading to fragment ions such as:

[M - CH₃]⁺: Loss of a methyl radical (m/z ~174).

[M - Cl]⁺: Loss of a chlorine radical (m/z ~154).

[M - CH₂Cl]⁺: Loss of the chloromethyl radical (m/z ~140).

[C(CH₃)₃]⁺: Formation of the stable tert-butyl cation (m/z 57), which could be a prominent peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically results in the observation of the protonated molecule with minimal fragmentation. In the positive ion mode, the expected signal for this compound would be the [M+H]⁺ ion. This would also exhibit the characteristic 3:1 isotopic pattern for chlorine, appearing at m/z 190 and m/z 192 .

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (³⁵Cl / ³⁷Cl) | Ionization Method |

|---|---|---|

| [M]⁺ | 189 / 191 | EI |

| [M+H]⁺ | 190 / 192 | ESI |

| [M - Cl]⁺ | 154 | EI |

High-Resolution Mass Spectrometry (HRMS)

No published experimental High-Resolution Mass Spectrometry data for this compound could be retrieved. This technique would typically be used to determine the compound's exact mass and elemental formula with high precision.

X-ray Crystallography for Solid-State Structural Determination

A search for crystallographic data did not yield any results for this compound. This analysis would provide definitive information on the compound's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction

No specific studies employing single-crystal X-ray diffraction for this compound were found.

Elemental Analysis for Purity and Composition Verification

Published reports detailing the elemental analysis of this compound, which would confirm the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine, are not available.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. These calculations would provide fundamental information about the geometry, stability, and reactivity of this compound.

Optimization of Molecular Geometry

A primary step in any DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. This process would involve calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound. The resulting optimized geometry would represent the most stable arrangement of the atoms in the molecule.

Analysis of Electronic Properties

With an optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule might interact with other chemical species.

Prediction of Spectroscopic Parameters

DFT calculations can also be used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be valuable. The calculated vibrational frequencies from an IR spectrum analysis and the chemical shifts from an NMR spectrum simulation would aid in the structural elucidation and characterization of the compound.

Molecular Mechanics and Dynamics Simulations

While DFT provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MM methods use a classical mechanics approach to model the potential energy of a system, making them computationally less expensive for large systems. MD simulations would track the atomic movements of this compound over a period, providing a view of its flexibility and conformational changes in different environments, such as in a solvent.

Conformational Analysis and Energy Landscapes

The tert-butyl and chloromethyl groups in this compound can rotate, leading to different spatial arrangements or conformations. A conformational analysis would systematically explore these different conformations to identify the most stable (lowest energy) ones and the energy barriers between them. This would result in an energy landscape, a plot of potential energy versus the conformational coordinates, which is essential for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Ligand-Target Binding Prediction (Computational Methodology)

Given the prevalence of thiazole-containing compounds in medicinal chemistry, computational methods are often used to predict their potential as ligands for biological targets like proteins. This typically involves molecular docking simulations, where the this compound molecule would be computationally "placed" into the binding site of a target protein. The software would then calculate the binding affinity and identify the most likely binding pose, providing a hypothesis about the compound's potential biological activity. These predictions are instrumental in the early stages of drug discovery for prioritizing compounds for further experimental testing.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While standard methods for thiazole (B1198619) synthesis, such as the Hantzsch thiazole synthesis, can likely be adapted for the preparation of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, there is a need for the development of more efficient and sustainable synthetic routes. Future research could focus on:

One-Pot Syntheses: Designing a one-pot reaction where the thiazole ring is formed and the chloromethyl group is introduced in a single synthetic operation would significantly improve efficiency.

Flow Chemistry Approaches: Utilizing microreactor technology could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Catalytic Methods: Investigating novel catalysts for the key bond-forming reactions could lead to milder reaction conditions and a reduction in waste products.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, lower solvent usage, and simplified purification. | Optimization of reaction conditions and reagent stoichiometry. |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, and potential for automation. | Reactor design and optimization of flow parameters. |

| Catalytic Methods | Milder reaction conditions, higher selectivity, and reduced environmental impact. | Development of novel catalysts and understanding their mechanisms. |

Exploration of Undiscovered Reactivity Patterns

The chloromethyl group at the 4-position of the thiazole ring is a key functional handle for further chemical transformations. While nucleophilic substitution reactions are expected to be the primary mode of reactivity, there are several unexplored avenues:

Cross-Coupling Reactions: Investigating the use of the chloromethyl group in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, could open up new pathways for the synthesis of complex molecules.

Radical Chemistry: Exploring the generation of a radical at the benzylic-like position of the chloromethyl group could lead to novel carbon-carbon and carbon-heteroatom bond formations.

Electrophilic Activation: Activation of the thiazole ring for electrophilic substitution at the 5-position, despite the presence of the deactivating chloromethyl group, could provide access to polysubstituted thiazole derivatives.

Design and Synthesis of Advanced Architectures Incorporating the Thiazole Scaffold

The this compound scaffold can serve as a versatile building block for the construction of more complex and functional molecular architectures. Future research in this area could involve:

Macrocyclization: Utilizing the reactive chloromethyl group to tether the thiazole ring to other molecular fragments to form macrocycles with potential applications in host-guest chemistry or as enzyme inhibitors.

Polymer Synthesis: Incorporating the thiazole unit into polymer backbones could lead to materials with interesting electronic or optical properties.

Dendrimer Construction: Using the thiazole derivative as a core or branching unit for the synthesis of dendrimers could result in novel materials for drug delivery or catalysis.

In-depth Computational Studies of Reaction Mechanisms and Intermolecular Interactions

Computational chemistry can provide valuable insights into the properties and reactivity of this compound. nih.gov Future computational studies could focus on:

Reaction Mechanism Elucidation: Using density functional theory (DFT) calculations to investigate the mechanisms of known and potential reactions of the compound can aid in the optimization of reaction conditions.

Prediction of Reactivity: Computational models can be used to predict the regioselectivity and stereoselectivity of reactions involving the thiazole ring and the chloromethyl group.

Intermolecular Interaction Analysis: Studying the non-covalent interactions of the molecule with biological targets or other molecules can guide the design of new drugs or materials.

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | A deeper understanding of reaction pathways and transition states. |

| Molecular Dynamics (MD) | Simulation of intermolecular interactions. | Insights into binding modes with biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity. | Guidance for the design of more potent analogues. |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) can significantly accelerate the exploration of the chemical space around this compound. Future directions include:

Automated Library Synthesis: Developing automated protocols for the parallel synthesis of a library of derivatives by reacting the chloromethyl group with a diverse set of nucleophiles.

High-Throughput Screening: Utilizing HTE techniques to rapidly screen the synthesized library for desired biological or material properties.

Machine Learning-Guided Discovery: Employing machine learning algorithms to analyze the data from HTE and predict the structures of new compounds with enhanced properties, creating a closed-loop discovery cycle.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules and materials with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole ring formation often involves Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. Key solvents include DMF or DMSO, with elevated temperatures (60–80°C) to accelerate cyclization. Catalysts like triethylamine or DMAP improve yields by neutralizing HCl byproducts .

- Data Validation : Monitor reaction progress via TLC and characterize intermediates using / NMR and IR spectroscopy to confirm functional groups (e.g., chloromethyl at δ 4.5–5.0 ppm in NMR) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Spectroscopy : NMR (chloromethyl proton at δ ~4.8 ppm), NMR (thiazole carbons at 120–150 ppm), and IR (C-Cl stretch at 550–750 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Match experimental C, H, N, S, and Cl content with theoretical values (e.g., C: 54.7%, H: 6.4%, Cl: 16.1%) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 6 months. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis products like tert-butyl alcohol) using GC-MS. Store in airtight containers under inert gas (N) to prevent moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodology :

- Factorial Design : Use a 2 factorial design to test variables: temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst (DMAP vs. none). Analyze interactions via ANOVA to identify optimal conditions .

- Byproduct Analysis : Isolate byproducts (e.g., dimerization products) via column chromatography and characterize via NMR to trace formation pathways .

Q. How do contradictory biological activity results arise across studies, and how can they be resolved?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values) may stem from impurities (>5% by HPLC) or assay conditions (e.g., broth microdilution vs. agar diffusion).

- Resolution :

- Reproducibility Checks : Standardize assays using CLSI guidelines.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-fluorophenyl or 4-bromophenyl derivatives) to isolate the chloromethyl group’s role .

Q. What theoretical frameworks guide the design of derivatives for enhanced bioactivity?

- Conceptual Basis :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51). The chloromethyl group’s electrophilicity may enhance covalent binding to cysteine residues .

- QSAR Models : Correlate logP values (calculated via ChemDraw) with antifungal activity to prioritize hydrophobic derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.